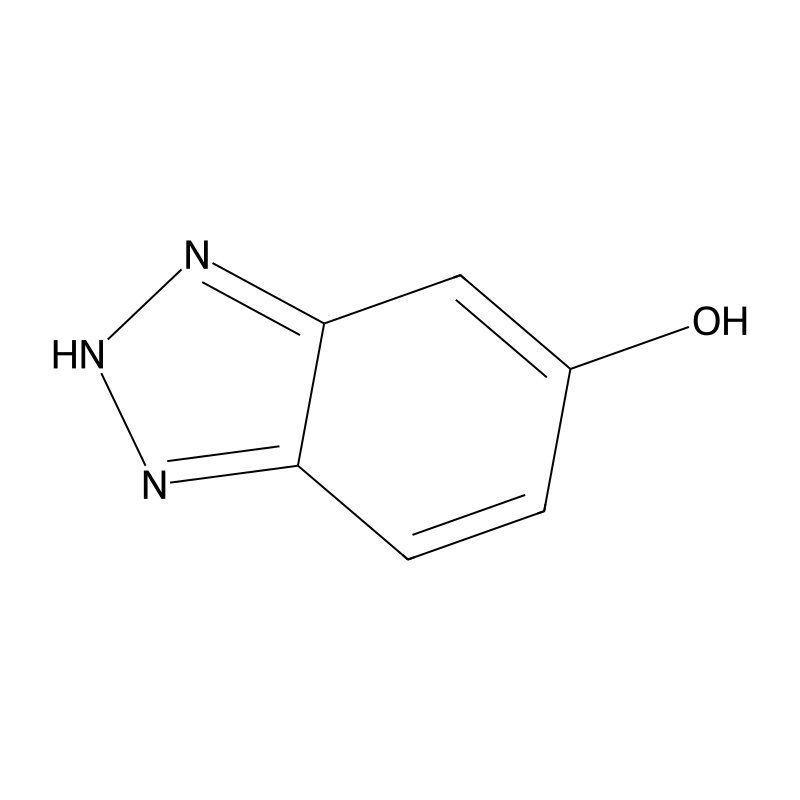

5-Hydroxybenzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Field: Organic chemistry, drug discovery.

Summary: HOBt is widely used as a coupling reagent in peptide synthesis. It enhances the efficiency of amide bond formation, leading to more effective drug development.

Methods: HOBt is typically added during peptide coupling reactions, such as Fmoc or Boc solid-phase peptide synthesis.

Corrosion Inhibition

Field: Materials science, corrosion protection.

Summary: HOBt derivatives act as effective corrosion inhibitors for metals like steel and aluminum. They form protective layers on metal surfaces, preventing oxidation and corrosion.

Methods: Incorporating HOBt derivatives into coatings or additives for metal protection.

Results: Enhanced durability and extended lifespan of metal structures.

Photovoltaic Cells

Field: Materials science, renewable energy.

Summary: HOBt-based materials serve as electron transport layers in solar cells. They improve charge separation and enhance overall cell efficiency.

Methods: Deposition of HOBt-based thin films on solar cell substrates.

Results: Increased power conversion efficiency in photovoltaic devices.

UV Filters

Field: Cosmetic chemistry, sunscreens.

Summary: HOBt derivatives are used as UV-absorbing compounds in sunscreens and cosmetics. They protect the skin from harmful UV radiation.

Methods: Formulating HOBt derivatives into sunscreen formulations.

Electrochemistry

Field: Analytical chemistry, electrochemical sensors.

Summary: HOBt-modified electrodes improve the sensitivity and selectivity of electrochemical sensors. They enhance signal detection for various analytes.

Methods: Coating electrodes with HOBt or its derivatives.

Results: Enhanced sensor performance and accurate detection of target molecules.

Peptide Labeling

Field: Biochemistry, protein analysis.

Summary: HOBt is used for labeling peptides with fluorescent or other tags. It facilitates protein identification and localization.

Methods: Conjugating HOBt to peptides during labeling reactions.

Results: Improved visualization and characterization of proteins in biological samples.

5-Hydroxybenzotriazole is an organic compound that belongs to the benzotriazole family, characterized by its white crystalline powder form. It serves primarily as a coupling reagent in organic synthesis, particularly in the formation of amides from carboxylic acids and amines. This compound is notable for its ability to suppress racemization during peptide synthesis, enhancing the yield of chiral compounds. The typical commercial product contains approximately 11.7% water as the monohydrate crystal form, while the anhydrous variant is classified as an explosive material due to its sensitivity under certain conditions .

Research on the mechanism of action of 5-HOBt is limited. Due to its structural similarity to HOBt, it might hold potential for similar applications, particularly in peptide synthesis. HOBt acts as a coupling agent, facilitating the formation of amide bonds between amino acids during peptide chain formation []. More research is needed to determine if 5-HOBt functions similarly.

- Formation of Active Esters: It reacts with carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to produce active esters, which can then react with amines to form amides .

- Suppression of Racemization: In peptide synthesis, it helps prevent racemization, ensuring that the desired enantiomer is produced with higher fidelity .

- Synthesis of Amides: 5-Hydroxybenzotriazole can facilitate the conversion of carboxylic acids into amides without needing to convert them to acyl chlorides first .

The synthesis of 5-Hydroxybenzotriazole typically involves:

- Condensation Reactions: The reaction between benzotriazole and hydroxylating agents leads to the formation of 5-Hydroxybenzotriazole.

- Use of Coupling Agents: In peptide synthesis, it is often used alongside coupling agents like dicyclohexylcarbodiimide to enhance reaction efficiency and yield .

5-Hydroxybenzotriazole finds extensive applications in:

- Peptide Synthesis: It is widely used as a coupling reagent to facilitate the formation of peptide bonds while minimizing racemization.

- Organic Synthesis: Employed in various organic reactions to produce amides and esters efficiently.

- Pharmaceutical Development: Its ability to form chiral compounds makes it valuable in drug discovery and development processes .

Research on interaction studies involving 5-Hydroxybenzotriazole has focused on its role as a coupling agent and its effects on reaction conditions. The compound's ability to prevent racemization during peptide synthesis has been a significant area of study, highlighting its importance in producing high-purity chiral compounds. Additionally, studies have indicated that while it exhibits low toxicity, caution is warranted due to its explosive nature when dry .

Several compounds share structural similarities or functional roles with 5-Hydroxybenzotriazole. Here are some notable ones:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Hydroxybenzotriazole | C₆H₅N₃O | Used as a coupling reagent; suppresses racemization |

| 1-Hydroxysuccinimide | C₆H₇NO₂ | Commonly used for activating carboxylic acids |

| Benzotriazole | C₇H₅N₃ | Acts as a stabilizer and UV absorber |

| 5-Hydroxythiabendazole | C₁₀H₇N₃OS | Exhibits antifungal properties; structurally similar |

Uniqueness

5-Hydroxybenzotriazole stands out due to its specific application in peptide synthesis where it effectively prevents racemization while facilitating the formation of amides. Its unique combination of properties makes it an essential reagent in organic chemistry compared to other similar compounds that may not offer the same level of efficiency or specificity in reactions involving chiral molecules .